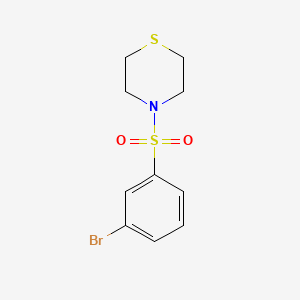

4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Description

BenchChem offers high-quality 4-(3-Bromo-benzenesulfonyl)-thiomorpholine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromo-benzenesulfonyl)-thiomorpholine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(3-bromophenyl)sulfonylthiomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S2/c11-9-2-1-3-10(8-9)16(13,14)12-4-6-15-7-5-12/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQQBRRUKQEDOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1S(=O)(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590104 | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-32-5 | |

| Record name | 4-(3-Bromobenzene-1-sulfonyl)thiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(3-Bromo-benzenesulfonyl)-thiomorpholine chemical properties

An In-depth Technical Guide to 4-(3-Bromo-benzenesulfonyl)-thiomorpholine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, a heterocyclic sulfonamide of significant interest in medicinal chemistry. We will delve into its core chemical properties, provide a detailed synthetic protocol, explore its reactivity, and contextualize its importance as a scaffold in modern drug development programs.

Core Molecular Structure and Physicochemical Identity

4-(3-Bromo-benzenesulfonyl)-thiomorpholine belongs to the class of N-arylsulfonylated thiomorpholines. Its structure is characterized by a central thiomorpholine ring, where the nitrogen atom is functionalized with a 3-bromobenzenesulfonyl group. This substitution transforms the basic nitrogen of the thiomorpholine into a non-basic sulfonamide linkage.

The presence of the bromine atom on the phenyl ring at the meta-position provides a crucial reactive handle for further chemical modification, such as palladium-catalyzed cross-coupling reactions. The thiomorpholine moiety, a sulfur-containing analog of morpholine, imparts distinct physicochemical properties compared to its oxygen-containing counterpart, including increased lipophilicity and different hydrogen bonding capabilities, which can be leveraged in drug design to modulate properties like cell permeability and metabolic stability.[1]

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | 4-(3-bromophenyl)sulfonylthiomorpholine | N/A |

| Synonyms | 1-[(3-Bromobenzene)sulfonyl]thiomorpholine | [2] |

| CAS Number | 850349-32-5 | [2][3] |

| Molecular Formula | C₁₀H₁₂BrNO₂S₂ | Derived |

| Molecular Weight | 322.24 g/mol | Derived |

| Appearance | Expected to be an off-white to pale yellow solid | Inferred |

Synthesis and Characterization

The most direct and industrially scalable synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine involves the nucleophilic substitution reaction between 3-bromobenzenesulfonyl chloride and thiomorpholine. This is a standard method for the formation of sulfonamides.

The causality behind this choice of reactants is straightforward: 3-bromobenzenesulfonyl chloride possesses a highly electrophilic sulfur atom, rendered so by the two electron-withdrawing oxygen atoms and the chlorine leaving group.[4] The secondary amine of the thiomorpholine ring acts as the nucleophile.[5][6] To ensure the reaction proceeds to completion, a non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, thereby preventing the protonation of the starting thiomorpholine.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Materials:

-

3-Bromobenzenesulfonyl chloride (1.05 eq)[4]

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask charged with a magnetic stir bar, add thiomorpholine (1.0 eq) and dissolve in dichloromethane (approx. 0.1 M concentration).

-

Cool the flask to 0 °C using an ice-water bath.

-

Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.

-

In a separate flask, dissolve 3-bromobenzenesulfonyl chloride (1.05 eq) in a minimal amount of dichloromethane.

-

Add the 3-bromobenzenesulfonyl chloride solution dropwise to the cooled thiomorpholine solution over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 4-(3-bromo-benzenesulfonyl)-thiomorpholine.

Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is dominated by two key features: the sulfonamide linkage and the aryl bromide.

-

Sulfonamide Stability: The N-S bond in the sulfonamide is exceptionally stable to a wide range of chemical conditions, including many acidic, basic, and redox environments. This chemical robustness makes the sulfonamide a reliable and stable linker in complex molecule synthesis.

-

Aryl Bromide Reactivity: The bromine atom on the aromatic ring is the primary site for synthetic elaboration. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds.

-

Heck Coupling: Reaction with alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes.

-

This versatility allows the molecule to serve as a versatile building block for creating libraries of analogs, where the 3-position of the phenyl ring can be functionalized with a wide array of different substituents to explore structure-activity relationships (SAR).

Relevance and Application in Drug Discovery

The thiomorpholine sulfonamide scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds.[7] Both the thiomorpholine ring and the sulfonamide group contribute to favorable pharmacological properties.

-

Thiomorpholine as a Bioisostere: Thiomorpholine is often used as a bioisostere of morpholine. The substitution of oxygen with sulfur increases the lipophilicity of the molecule, which can enhance membrane permeability and alter metabolic pathways.[1]

-

Pharmacological Precedent: Thiomorpholine sulfonamides have been successfully developed as potent enzyme inhibitors. A notable example is their use in the design of Tumor Necrosis Factor-α-Converting Enzyme (TACE) inhibitors for the treatment of rheumatoid arthritis.[8][9] In these inhibitors, the sulfonamide group often acts as a key binding element, coordinating with active site metals or forming critical hydrogen bonds.

Logical Workflow in a Drug Discovery Program

Caption: Use as a scaffold in drug discovery.

The utility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine is clear: it serves as an advanced, ready-to-use building block. A drug discovery program can acquire or synthesize this core and immediately begin creating a diverse library of compounds by leveraging the reactivity of the aryl bromide. This strategy accelerates the timeline from initial hit discovery to lead optimization.

Safety and Handling

As with all laboratory chemicals, 4-(3-bromo-benzenesulfonyl)-thiomorpholine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, aryl sulfonamides are generally considered to be of low acute toxicity. However, the starting material, 3-bromobenzenesulfonyl chloride, is corrosive and lachrymatory and must be handled with extreme care.

References

-

PubChem. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine. National Center for Biotechnology Information. URL: [Link]

-

PrepChem.com. Synthesis of 3-bromo-4-fluoro-benzonitrile. PrepChem.com. URL: [Link]

- Google Patents. Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof. Google Patents.

-

Wikipedia. 4-Bromothiophenol. Wikipedia. URL: [Link]

- Google Patents. Process for the production of bromo substituted tetrahydrofuran sulfones. Google Patents.

-

Journal of Chemical Reviews. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

- Google Patents. Substituted thiomorpholine derivatives. Google Patents.

-

ResearchGate. (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. URL: [Link]

-

Journal of Chemical Reviews. Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. URL: [Link]

-

PubMed. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity. PubMed. URL: [Link]

-

PubChem. 4-(3-Chlorobenzenesulfonyl)morpholine. National Center for Biotechnology Information. URL: [Link]

-

ChemSrc. 1-[(3-bromophenyl)sulfonyl]thiomorpholine. ChemSrc. URL: [Link]

-

PubChem. m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information. URL: [Link]

-

PubMed. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates. PubMed. URL: [Link]

-

ChemRxiv. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. URL: [Link]

-

Cheméo. Chemical Properties of Benzenamine, 3-bromo- (CAS 591-19-5). Cheméo. URL: [Link]

Sources

- 1. Thiomorpholine-4-sulfonamide (4157-98-6) for sale [vulcanchem.com]

- 2. molcore.com [molcore.com]

- 3. 850349-32-5 4-(3-BROMO-BENZENESULFONYL)-THIOMORPHOLINE [chemsigma.cn]

- 4. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 123-90-0 CAS MSDS (Thiomorpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS RN 123-90-0 | Fisher Scientific [fishersci.com]

- 7. jchemrev.com [jchemrev.com]

- 8. jchemrev.com [jchemrev.com]

- 9. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

Chemo-Structural Analysis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine: A Scaffold for Medicinal Chemistry

[1]

Abstract

This technical guide provides a comprehensive structural and synthetic analysis of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine , a strategic intermediate in fragment-based drug discovery (FBDD).[1] Unlike simple sulfonamides, this molecule combines the lipophilic modulation of a thiomorpholine ring with a meta-brominated aryl core, serving as a versatile electrophilic vector for cross-coupling reactions.[1] This document details its synthesis, physicochemical properties, and utility as a scaffold for generating biaryl libraries targeting GPCRs and kinase active sites.

Structural Architecture & Pharmacophore Analysis

The utility of 4-(3-Bromo-benzenesulfonyl)-thiomorpholine lies in its tripartite structure, designed to balance solubility, permeability, and synthetic tractability.[1]

The Thiomorpholine Moiety

The thiomorpholine ring exists primarily in a chair conformation , analogous to cyclohexane and morpholine. However, the replacement of oxygen (morpholine) with sulfur (thiomorpholine) fundamentally alters the physicochemical profile:[1]

-

Lipophilicity: The sulfur atom is less electronegative and more polarizable than oxygen, increasing the

of the parent scaffold. This enhances membrane permeability and blood-brain barrier (BBB) penetration compared to morpholine analogs.[1] -

Metabolic Soft Spot: The sulfide sulfur is susceptible to metabolic oxidation by cytochrome P450 enzymes (CYP3A4), yielding sulfoxides (

) and sulfones (

The Sulfonyl Linker ( )

The sulfonyl group adopts a distorted tetrahedral geometry.[1] It acts as a strong electron-withdrawing group (EWG), deactivating the benzene ring toward electrophilic aromatic substitution but activating the meta-bromine for oxidative addition in palladium-catalyzed couplings.[1]

The meta-Bromo Vector

The placement of the bromine atom at the 3-position (meta) is deliberate.[1]

-

Vector Geometry: Unlike para-substitution, which extends the molecule linearly, meta-substitution introduces a "kink" or bend (approx. 120°) in the molecular trajectory.[1] This is crucial for accessing specific sub-pockets in enzyme active sites that linear molecules cannot reach.[1]

-

Synthetic Handle: The C-Br bond serves as a high-fidelity handle for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the rapid elaboration of the core into complex biaryl systems.[1]

Synthetic Methodology

Reaction Logic

The synthesis proceeds via a Nucleophilic Substitution (S_N2-like) mechanism at the sulfur center.[1] The nitrogen of the thiomorpholine attacks the electrophilic sulfur of 3-bromobenzenesulfonyl chloride, displacing the chloride ion.[1]

Reagents & Stoichiometry

| Component | Role | Equivalents | Notes |

| 3-Bromobenzenesulfonyl chloride | Electrophile | 1.0 eq | Limiting reagent.[1] Moisture sensitive.[1][2] |

| Thiomorpholine | Nucleophile | 1.1 eq | Slight excess ensures complete consumption of chloride.[1] |

| Triethylamine (Et | Base | 1.5 - 2.0 eq | Scavenges HCl byproduct.[1] |

| Dichloromethane (DCM) | Solvent | 10 vol | Anhydrous conditions preferred.[1] |

| DMAP | Catalyst | 0.05 eq | Optional; accelerates sluggish reactions. |

Step-by-Step Protocol

This protocol is designed to be self-validating , meaning the visual and physical changes confirm the reaction progress.[1]

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-bromobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (1.5 eq) followed by the dropwise addition of Thiomorpholine (1.1 eq).

-

Checkpoint: A mild exotherm and the formation of a white precipitate (Et

N·HCl salts) confirm the reaction is initiating.

-

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup (Quenching):

-

Isolation: Dry the organic phase over anhydrous Na

SO -

Purification: The crude solid is often pure enough (>95%).[1] If necessary, recrystallize from Ethanol/Hexane or purify via silica flash chromatography (0-30% EtOAc in Hexanes).[1]

Visualization of Synthetic & Functional Pathways[1][3]

The following diagram illustrates the synthesis of the core and its divergent functionalization pathways, highlighting its role as a branch point in library synthesis.

Caption: Synthetic workflow generating the core scaffold and its subsequent divergence into medicinal chemistry libraries via Palladium-catalyzed coupling or metabolic-mimic oxidation.

Physicochemical Comparison: Thiomorpholine vs. Morpholine[3][4][5][6][7]

Understanding why one selects thiomorpholine over morpholine is critical for rational drug design.

| Property | Morpholine Analog | Thiomorpholine Analog | Impact on Drug Design |

| Heteroatom | Oxygen (O) | Sulfur (S) | S is larger, softer, less electronegative.[1] |

| LogP (Lipophilicity) | ~0.8 (Lower) | ~1.3 (Higher) | Thiomorpholine improves membrane permeability.[1] |

| H-Bonding | Acceptor (Strong) | Acceptor (Weak) | Morpholine is more soluble in water; Thiomorpholine is more soluble in lipids.[1] |

| Metabolism | Stable ring | Oxidizable (S -> SO -> SO | Thiomorpholine can act as a metabolic "soft drug" or require blocking.[1] |

| pKa (Conjugate Acid) | ~8.3 | ~9.0 | Thiomorpholine is slightly more basic due to less inductive withdrawal by S compared to O. |

Strategic Applications in Drug Discovery[1]

Fragment-Based Drug Discovery (FBDD)

This molecule fits the "Rule of Three" criteria often used in FBDD (MW < 300, LogP < 3).[1] The bromine atom allows crystallographers to identify the binding pose via X-ray anomalous dispersion, while the sulfonyl group provides a rigid anchor.

Divergent Synthesis (The "Suzuki" Vector)

The primary utility of this scaffold is in Suzuki-Miyaura Cross-Coupling .[1]

-

Reaction: Core + Aryl Boronic Acid

Biaryl Product.[1] -

Catalyst System: Pd(dppf)Cl

or Pd(PPh -

Outcome: The meta-bromo group is replaced by an aryl ring.[1] This extension allows the molecule to reach into hydrophobic pockets adjacent to the primary binding site (e.g., the "gatekeeper" region in kinases).

Metabolic Stability Modulation

If the thiomorpholine ring is found to be too metabolically labile (rapid clearance via S-oxidation), it can be chemically oxidized pre-administration to the sulfone (1,1-dioxide) .[1] This variant is metabolically stable, highly polar, and often exhibits reduced BBB penetration, useful for peripherally restricted targets.[1]

References

-

Medicinal Chemistry of Thiomorpholines: Asirvatham, S., et al. (2021).[1][3] "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[4][3][5] Journal of Chemical Reviews. Link

-

Structural Characterization: Wang, J., et al. (2024).[1] "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." Molbank.[1] Link

-

Sulfonamide Synthesis Protocols: "Synthesis of Sulfanilamide." University of Wisconsin-Madison Chemistry Dept.[1] Link

-

Suzuki Coupling Methodology: "Suzuki-Miyaura Coupling."[1][6] Organic Chemistry Portal. Link

-

Thiomorpholine Synthesis via Flow Chemistry: Steiner, A., et al. (2022).[1] "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." ACS Omega.[1] Link[1]

The Pharmacological Landscape of Thiomorpholine Derivatives: A Technical Guide

Executive Summary

Thiomorpholine (

This guide analyzes the biological activity of thiomorpholine derivatives, focusing on their role in metabolic disorders (DPP-4 inhibition), oncology (kinase targeting), and infectious diseases.[2] It provides actionable synthetic protocols and rigorous biological assay methodologies.[1][3]

Part 1: Structural Pharmacology & SAR[1]

The transition from morpholine to thiomorpholine is not merely an atomic swap; it is a strategic modulation of the pharmacophore.

The Sulfur Advantage

The sulfur atom in thiomorpholine is larger and more lipophilic than the oxygen in morpholine.[4] This results in:

-

Increased Lipophilicity: Thiomorpholine derivatives generally exhibit higher cell permeability, crucial for CNS targets or intracellular kinases.[1]

-

Metabolic "Soft Spot": The sulfur is prone to oxidation by cytochrome P450 enzymes, forming sulfoxides (

) and sulfones ( -

Electronic Effects: The sulfide is a weaker hydrogen bond acceptor than ether oxygen, altering binding affinity in pockets where H-bonding is critical.[1]

Interactive SAR Logic

The following diagram illustrates the decision matrix for selecting thiomorpholine over its bioisosteres.

Figure 1: Strategic decision tree for thiomorpholine scaffold incorporation in lead optimization.

Part 2: Therapeutic Applications[1][2][5]

Metabolic Disorders: DPP-4 Inhibition

Thiomorpholine derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key target for Type 2 Diabetes treatment.[1][2]

-

Mechanism: DPP-4 rapidly degrades Incretin hormones (GLP-1 and GIP).[1] Inhibiting DPP-4 extends the half-life of these hormones, stimulating insulin secretion in a glucose-dependent manner.[1]

-

Thiomorpholine Specificity: The scaffold often replaces the pyrrolidine ring found in vildagliptin-like inhibitors.[1] The sulfur atom can form unique interactions with the S1 or S2 hydrophobic pockets of the DPP-4 active site.

-

Key Data: Research indicates that N-substituted thiomorpholine derivatives can achieve

values in the low nanomolar range (<50 nM), comparable to sitagliptin.[1]

Oncology: Kinase Inhibition & MDR Reversal[1]

-

Kinase Targeting: Thiomorpholine-based compounds act as ATP-competitive inhibitors for kinases such as PI3K and WEE1 .[1] The lipophilic nature of the ring aids in penetrating the ATP-binding cleft.

-

MDR Reversal: A critical application is the reversal of Multi-Drug Resistance (MDR).[1] Thiomorpholine derivatives inhibit P-glycoprotein (P-gp), preventing the efflux of chemotherapeutic agents like doxorubicin from cancer cells.[1]

Hypolipidemic Activity (Squalene Synthase)

Thiomorpholine 1,1-dioxides (sulfones) have shown significant hypolipidemic activity.[1][5]

-

Target: Squalene synthase (downstream of HMG-CoA reductase).[1]

-

Efficacy: In hyperlipidemic rat models, specific thiomorpholine derivatives reduced plasma triglycerides and LDL cholesterol by >75%, suggesting a dual mechanism of antioxidant protection and enzyme inhibition.[6]

Part 3: Experimental Protocols

Synthesis of Thiomorpholine Derivatives

Objective: Synthesis of N-arylated thiomorpholine via Nucleophilic Aromatic Substitution (

Reagents:

-

4-Fluoronitrobenzene (1.0 eq)[1]

-

Triethylamine (

, 1.5 eq) -

Acetonitrile (ACN, anhydrous)

Protocol:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoronitrobenzene (10 mmol) in 15 mL of anhydrous ACN.

-

Addition: Add

(15 mmol) followed by the dropwise addition of thiomorpholine (10 mmol). Note: The reaction is exothermic; control addition rate. -

Reflux: Heat the mixture to 85°C (reflux) for 12 hours under an inert atmosphere (

). -

Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1). Look for the disappearance of the starting fluoride (

) and appearance of the yellow product ( -

Workup: Cool to room temperature. Pour into 50 mL ice-cold water. Extract with Ethyl Acetate (

mL).[1] -

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. Recrystallize from Ethanol.[1][8]

Yield Expectation: >90% (Yellow crystalline solid).

Biological Assay: DPP-4 Inhibition Screen

Objective: Determine the

Reagents:

-

Recombinant human DPP-4 enzyme.[1]

-

Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).[1]

-

Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1 mg/mL BSA.[1]

Protocol:

-

Plate Setup: Use black 96-well plates for fluorescence reading.

-

Enzyme Incubation: Add 20 µL of DPP-4 enzyme (final conc. 10 ng/well) to 50 µL of assay buffer.

-

Compound Addition: Add 10 µL of the test compound (dissolved in DMSO) at varying concentrations (e.g., 0.1 nM to 10 µM). Control: DMSO only (0% inhibition).[1]

-

Pre-incubation: Incubate at 37°C for 10 minutes to allow equilibrium binding.

-

Substrate Initiation: Add 20 µL of Gly-Pro-AMC substrate (final conc. 50 µM).[1]

-

Kinetic Read: Measure fluorescence immediately (

) and every 5 minutes for 30 minutes at Excitation 360 nm / Emission 460 nm. -

Calculation: Plot the slope of fluorescence increase (RFU/min) against log[Compound]. Fit to a sigmoidal dose-response curve to calculate

.[1]

Part 4: Mechanism of Action Visualization

The following diagram details the dual pathway by which thiomorpholine derivatives exert antidiabetic and anticancer effects.

Figure 2: Dual mechanistic pathways of thiomorpholine derivatives in metabolic regulation and oncology.

References

-

Asirvatham, S., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile.[1][9] Journal of Chemical Reviews.[1][9] [Link]

-

Tooulia, K. K., et al. (2015). Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity.[1][5][6] Archiv der Pharmazie.[1][5] [Link]

-

Wiedmer, T., et al. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry.[1] Molbank (MDPI).[1] [Link][1][5]

-

Deacon, C. F. (2019). Physiology and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors.[1] Frontiers in Endocrinology.[1] [Link]

Sources

- 1. Thiomorpholine 1,1-dioxide | C4H9NO2S | CID 6484228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thiomorpholine Derivatives with Hypolipidemic and Antioxidant Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 9. researchgate.net [researchgate.net]

Advanced Strategies in the Discovery and Synthesis of Novel Thiomorpholine Scaffolds

The following technical guide details the strategic discovery and synthesis of thiomorpholine scaffolds.

Content Type: Technical Whitepaper & Experimental Guide Version: 2.1 (Current as of 2025)

Executive Summary: The Sulfur Advantage

In modern medicinal chemistry, the thiomorpholine ring (1-thia-4-azacyclohexane) is not merely a sulfur analogue of morpholine; it is a strategic tool for modulating physicochemical properties. While morpholine is a staple for solubility, its high polarity can limit membrane permeability. Thiomorpholine offers a higher lipophilicity (LogP ~0.6 vs. -0.86 for morpholine), altering the pharmacokinetic (PK) profile while maintaining the saturated heterocycle topology.

Crucially, the sulfur atom serves as a "metabolic handle," allowing for controlled oxidation to sulfoxides (

Strategic Design & Bioisosterism

The discovery of novel thiomorpholines often begins with bioisosteric replacement in established morpholine drugs.

The "Sutezolid Effect"

The transition from Linezolid (morpholine core) to Sutezolid (thiomorpholine core) demonstrates the power of this scaffold. The substitution results in:

-

Enhanced Potency: Improved binding affinity in the ribosomal peptidyl transferase center.

-

Altered Metabolism: The sulfur center is susceptible to FMO (Flavin-containing monooxygenase) oxidation, creating active metabolites that extend the therapeutic window.

Oxidation State Logic

When designing novel libraries, researchers should target three distinct oxidation states to probe the chemical space:

-

Sulfide (Parent): Lipophilic, electron-rich, potential for metal coordination.

-

Sulfoxide (Chiral): Introduces chirality at sulfur; creates diastereomers if the ring is substituted.

-

Sulfone (Polar): Highly polar, hydrogen bond acceptor, metabolically stable.

Figure 1: Strategic evolution of the thiomorpholine scaffold in drug design.

Synthetic Methodologies

Method A: Continuous Flow Photochemical Synthesis (Scalable)

For generating the unsubstituted thiomorpholine core (or N-functionalized derivatives) at scale, the photochemical thiol-ene click reaction is superior to traditional mustard gas-type cyclizations due to safety and yield.

-

Mechanism: Radical addition of cysteamine to vinyl halides followed by base-induced cyclization.

-

Key Advantage: Avoids the isolation of toxic "half-mustard" intermediates.

Method B: SnAP Reagents (Diversity-Oriented)

For the discovery of 2-substituted thiomorpholines , the Silicon Amine Protocol (SnAP) is the gold standard. It transforms aldehydes directly into saturated N-heterocycles.

-

Reagents: Stannyl or Silyl amine reagents (SnAP-TM).

-

Mechanism: Imine formation

Radical cyclization. -

Utility: Allows rapid library generation by varying the aldehyde starting material.

Figure 2: Diversity-oriented synthesis of 2-substituted thiomorpholines via SnAP reagents.

Experimental Protocol: Synthesis of 2-Substituted Thiomorpholine

Objective: Synthesis of 2-(4-fluorophenyl)thiomorpholine using a modified SnAP protocol. This protocol is selected for its applicability in generating novel libraries from commercially available aldehydes.

Safety Warning: Organotin reagents are toxic. Work in a fume hood. Thiomorpholines have a characteristic sulfur odor; use bleach to quench glassware.

Materials

-

Reagent A: 4-Fluorobenzaldehyde (1.0 equiv)

-

Reagent B: SnAP-TM reagent (2-((Tributylstannyl)methyl)thio)ethan-1-amine (1.0 equiv)

-

Catalyst: Copper(II) triflate (Cu(OTf)

) (0.2 equiv) -

Ligand/Base: 2,6-Lutidine (1.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) and Hexafluoroisopropanol (HFIP) (4:1 ratio)

Step-by-Step Methodology

-

Imine Formation:

-

In a flame-dried vial, dissolve 4-fluorobenzaldehyde (0.5 mmol) and the SnAP-TM reagent (0.5 mmol) in anhydrous DCM (2.0 mL).

-

Add 4Å molecular sieves (~100 mg) to absorb water.

-

Stir at room temperature (RT) for 2 hours. Checkpoint: Verify imine formation via TLC or crude 1H NMR (disappearance of aldehyde CHO peak).

-

-

Radical Cyclization:

-

Cool the mixture to 0°C.

-

Add 2,6-Lutidine (0.5 mmol) followed by Cu(OTf)

(0.1 mmol). -

Optional: Add HFIP (0.5 mL) to accelerate the radical process.

-

Allow the reaction to warm to RT and stir for 12–16 hours under an inert atmosphere (Nitrogen/Argon).

-

-

Work-up & Purification:

-

Quench the reaction with 10% aqueous NH

OH (removes Copper salts). -

Extract with DCM (3 x 5 mL). Wash combined organics with brine.

-

Dry over Na

SO -

Purification: Flash column chromatography (Silica gel). Elute with Hexane:EtOAc (gradient 9:1 to 7:3).

-

Note: The tributyltin byproduct is non-polar and elutes first. Use KF/Silica treatment if tin residues persist.

-

-

Characterization (Expected Data):

-

1H NMR (CDCl

): Look for the chiral proton at C2 (dd, ~3.8 ppm). The CH

-

Functionalization: Controlled Oxidation

To access the sulfone (1,1-dioxide) derivatives—often used to improve metabolic stability or target DPP-4—use the following robust system:

| Target | Reagent | Conditions | Key Observation |

| Sulfoxide (S=O) | NaIO | MeOH/H | Forms diastereomeric mixture if substituted. |

| Sulfone (O=S=O) | m-CPBA (2.5 equiv) | DCM, RT, 4h | Complete oxidation. Highly crystalline solids. |

| Sulfone (Alt) | Oxone® | Acetone/H | Green chemistry alternative; easier workup. |

References

-

Bioisosterism & Pharmacology: Asirvatham, S., et al. "Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile."[1][2] Journal of Chemical Reviews, 2021.[2][3]

-

Continuous Flow Synthesis: Steiner, A., et al. "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow." Organic Process Research & Development, 2022.[2] [4]

-

SnAP Reagent Chemistry: Vo, C.V., et al. "SnAP Reagents for the Transformation of Aldehydes into Substituted Thiomorpholines."[5] Angewandte Chemie International Edition, 2013.[5]

-

Sutezolid Development: Wallis, R.S., et al. "Sutezolid for the treatment of tuberculosis."[2] Expert Review of Anti-infective Therapy, 2014.

-

Thiomorpholine 1,1-Dioxide Safety: PubChem Compound Summary for CID 6484228, Thiomorpholine 1,1-dioxide.

Sources

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jchemrev.com [jchemrev.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SnAP reagents for the transformation of aldehydes into substituted thiomorpholines--an alternative to cross-coupling with saturated heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

potential therapeutic targets of brominated benzenesulfonyl compounds

This technical guide details the therapeutic landscape of brominated benzenesulfonyl compounds , a chemical class defined by the fusion of a sulfonamide (

The presence of bromine is not merely structural; it is functional.[1] Through halogen bonding (

The Halogen Advantage: Mechanistic Preamble

Before detailing specific targets, it is critical to understand why bromination is a preferred optimization strategy in this scaffold.

The Sigma-Hole Effect

Unlike fluorine (which is electron-rich and repels nucleophiles), bromine exhibits a region of positive electrostatic potential on its outer surface, known as the

-

Interaction: This positive patch allows the bromine atom to act as a Lewis acid, forming highly directional non-covalent bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen lone pairs) in the protein binding pocket.[1]

-

Therapeutic Impact: In benzenesulfonyl compounds, a para- or meta-bromo substituent often increases potency by 5–10 fold compared to the chloro- analog due to this specific enthalpic gain.

Target Class 1: Oncology & Hypoxia Adaptation

Primary Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII)

The most validated application of brominated benzenesulfonamides is the inhibition of tumor-associated Carbonic Anhydrases (CAs). Unlike cytosolic CA I and II (ubiquitous), CA IX and XII are transmembrane proteins overexpressed in hypoxic tumors (glioblastoma, triple-negative breast cancer) to regulate pH.

Mechanism of Action

The sulfonamide moiety (

-

Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates directly to the Zn(II) ion in the CA active site.[1]

-

Selectivity Filter: The brominated tail extends towards the hydrophobic edge of the active site.[1] The bulky bromine atom fills the hydrophobic pocket more effectively than smaller halogens, displacing water and increasing entropic gain.[1]

Quantitative Data: Isoform Selectivity

Data summarized from recent SAR studies on halogenated quinazolinone-benzenesulfonamides.

| Compound Variant | Target | Selectivity (vs CA II) | |

| 4-Bromo-benzenesulfonamide | hCA IX | 29.1 | >10x |

| 4-Bromo-benzenesulfonamide | hCA XII | 8.8 | >40x |

| Unsubstituted Benzenesulfonamide | hCA IX | >200 | N/A |

| 4-Fluoro-benzenesulfonamide | hCA IX | 145.0 | Low |

Insight: The dramatic drop in

(from >200 to 29 nM) upon bromination confirms the critical role of the halogen in stabilizing the enzyme-inhibitor complex.

Target Class 2: Metabolic Disorders

Primary Target: 11 -Hydroxysteroid Dehydrogenase Type 1 (11 -HSD1)[2][3][4]

11

The Bromine Switch

Inhibitors of 11

-

Binding Mode: The sulfonyl group hydrogen bonds with Ser170 and Tyr183 (catalytic triad).[1] The bromophenyl group occupies the hydrophobic steroid-binding cleft.[1]

-

Metabolic Stability: The C-Br bond is metabolically robust compared to C-H, preventing rapid hydroxylation by cytochrome P450 enzymes, thereby extending the half-life (

) of the drug.[1]

Target Class 3: Antimicrobial Resistance

Primary Target: Bacterial Carbonic Anhydrases ( -CAs) & Efflux Pumps

Brominated benzenesulfonyl compounds exhibit dual-action antimicrobial properties, particularly against MRSA (Methicillin-resistant Staphylococcus aureus) and Vibrio cholerae.

-

VchCA Inhibition: Vibrio cholerae relies on its own CA for colonization.[1] Brominated sulfonamides inhibit VchCA with high specificity, disrupting bacterial bicarbonate metabolism without affecting human host CAs as severely.

-

Efflux Pump Interference: Lipophilic brominated tails can embed into the bacterial cell membrane, potentially disrupting the assembly or function of efflux pumps, resensitizing resistant strains to standard antibiotics.[1]

Visualizing the Mechanism

The following diagram illustrates the structural logic connecting the brominated scaffold to its diverse biological effects.

Caption: Structural-Activity Relationship (SAR) map showing how the sulfonyl and bromine moieties cooperatively dictate target engagement.

Experimental Protocols

Protocol 1: Self-Validating Synthesis of 4-Bromobenzenesulfonamides

Objective: Synthesize a library of derivatives with high purity (>98%) for biological assay.

Reagents:

-

4-Bromobenzenesulfonyl chloride (1.0 eq)

-

Primary/Secondary Amine (1.1 eq)

-

Triethylamine (Et

N) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Preparation: Dissolve the specific amine (1.1 mmol) and Et

N (1.5 mmol) in anhydrous DCM (5 mL) under a nitrogen atmosphere at 0°C. -

Addition: Add 4-Bromobenzenesulfonyl chloride (1.0 mmol) dropwise over 10 minutes. Causality: Slow addition prevents thermal runaway and disulfonylation side products.

-

Reaction: Warm to room temperature and stir for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench & Wash: Dilute with DCM (20 mL). Wash sequentially with 1M HCl (removes unreacted amine), Sat. NaHCO

(removes sulfonyl chloride hydrolysis products), and Brine. -

Validation (Self-Check):

-

Visual: The organic layer must be clear.[1] Cloudiness indicates water retention.

-

NMR Check: A distinct doublet at

7.6–7.8 ppm (integrating to 4H) confirms the intact 4-bromobenzene moiety. Disappearance of the N-H peak of the starting amine confirms coupling.

-

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine

-

Enzyme Prep: Recombinant hCA IX is utilized.

-

Indicator: Phenol red (0.2 mM) acts as the pH indicator.[1]

-

Substrate: CO

-saturated water. -

Reaction:

-

Measurement: Monitor absorbance decay at 557 nm.

-

Calculation: Fit the initial velocity (

) vs. inhibitor concentration to the Cheng-Prusoff equation to derive

References

-

Supuran, C. T., et al. (2020).[5] "Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors."[5] European Journal of Medicinal Chemistry.

-

Eldehna, W. M., et al. (2021).[1] "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition." RSC Advances.

-

Anagnostis, P., et al. (2012).[4] "11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome?" Metabolism.[1][2][3][4]

-

Gensini, M., et al. (2006).[1][6] "Solvent Dependent Benzylic Radical Bromination of Aromatic Sulfonyl Chlorides." Letters in Organic Chemistry.

-

Slawinski, J., et al. (2021).[1] "Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest." Cancers.

Sources

- 1. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of 11beta-HSD1: a potential treatment for the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies | MDPI [mdpi.com]

- 4. 11beta-Hydroxysteroid dehydrogenase type 1 inhibitors: novel agents for the treatment of metabolic syndrome and obesity-related disorders? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iodoquinazolinones bearing benzenesulfonamide as human carbonic anhydrase I, II, IX and XII inhibitors: Synthesis, biological evaluation and radiosensitizing activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility of 4-(3-bromo-benzenesulfonyl)-thiomorpholine in organic solvents

Solubility Profiling & Thermodynamic Analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Executive Summary & Structural Prediction

Compound Analysis: 4-(3-bromo-benzenesulfonyl)-thiomorpholine is a lipophilic sulfonamide derivative characterized by three distinct structural pharmacophores:

-

Sulfonyl Group (

): A strong hydrogen bond acceptor and polar center. -

Thiomorpholine Ring: A heterocyclic amine containing sulfur, contributing significant lipophilicity compared to its morpholine analog (due to the lower electronegativity of sulfur vs. oxygen).

-

3-Bromo-benzene Moiety: A lipophilic aromatic system with a heavy halogen atom, increasing molecular weight and dispersion forces.

Solubility Prediction Profile: Based on Structure-Property Relationships (SPR) and analogous data from p-toluenesulfonamide and substituted sulfonamides, the solubility profile follows a "Polar Aprotic > Polar Protic > Non-polar" hierarchy.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions with the sulfonyl group; disruption of crystal lattice energy. |

| Mod. Polar Aprotic | Acetone, Ethyl Acetate | High/Moderate | Excellent dispersion forces for the bromo-aryl ring; good solvation of the thiomorpholine. |

| Polar Protic | Methanol, Ethanol, IPA | Moderate | Temperature-dependent.[1] H-bonding with sulfonyl oxygens is possible, but limited by the hydrophobic thiomorpholine/bromo-aryl domains. |

| Non-Polar | Hexane, Heptane | Very Low | Inability to overcome the lattice energy driven by the polar sulfonyl core. |

| Aqueous | Water | Insoluble | High lipophilicity (LogP > 2.5 estimated) precludes aqueous solvation. |

Experimental Protocol: Laser Monitoring Observation Technique

As specific thermodynamic data for this compound is not currently available in public repositories, you must generate the solubility curve experimentally. The Laser Monitoring Observation Technique is the industry standard for high-precision solubility determination, offering superior accuracy over gravimetric methods by eliminating filtration errors.

Apparatus Setup

-

Vessel: 500 mL double-jacketed glass vessel.

-

Temperature Control: Thermostatic water bath (uncertainty

K). -

Agitation: Magnetic stirrer (variable speed, typically 400-500 rpm).

-

Detection: He-Ne Laser (or high-intensity diode laser) + Photodiode detector.

Step-by-Step Methodology

-

Preparation: Accurately weigh the solvent (

) into the vessel. Set the thermostat to the initial temperature ( -

Baseline: Activate the stirrer. Direct the laser beam through the clear solvent. Record the baseline intensity (

). -

Addition: Add a known mass of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (

) in small increments. The solution will become turbid (Tyndall effect), causing the laser intensity at the detector to drop ( -

Equilibration: Maintain temperature and stirring.

-

Endpoint Detection: As the solute dissolves, turbidity decreases. The endpoint is defined when the laser intensity returns to the baseline (

) and remains stable for >15 minutes. -

Iteration:

-

Isothermal Method: Add more solute to the same solution until saturation is reached (laser never returns to baseline).

-

Polythermal Method (Recommended): Add a fixed excess of solute, then slowly raise the temperature (

K/min) until the solution clears. Record the clearing temperature (

-

Workflow Diagram

Figure 1: Workflow for the Laser Monitoring Observation Technique to determine solid-liquid equilibrium.

Thermodynamic Modeling & Analysis

Once experimental data (

The Modified Apelblat Equation

This semi-empirical model is the gold standard for correlating solubility data of sulfonamides in organic solvents.

- : Mole fraction solubility.[1][2][3]

- : Absolute temperature (K).[2][3][4][5][6][7]

- : Empirical parameters derived via non-linear regression.

Validation Criteria:

-

Relative Average Deviation (RAD): Should be

. -

Root-Mean-Square Deviation (RMSD): Should be

.

Thermodynamic Parameters

Using the Van't Hoff analysis, calculate the dissolution enthalpy (

-

Positive

: Endothermic dissolution (Solubility increases with T). Typical for this class of compounds. -

Positive

: Entropy-driven process (Disorder increases upon dissolving).

Calculation Logic Diagram

Figure 2: Logical flow for converting raw solubility data into actionable process parameters.

Process Application: Recrystallization Strategy

Based on the predicted solubility differential, the following purification strategies are recommended for 4-(3-bromo-benzenesulfonyl)-thiomorpholine:

Strategy A: Cooling Crystallization

-

Solvent: Ethanol or Isopropanol.[5]

-

Mechanism: High solubility at reflux (

C), moderate/low at -

Advantage: Simple solvent recovery; environmentally benign.

Strategy B: Anti-Solvent Crystallization

-

Solvent (Good): Acetone or THF.

-

Anti-Solvent (Poor): Water.

-

Mechanism: Dissolve in Acetone, slowly add Water to induce supersaturation.

-

Advantage: High yield; effective for removing polar impurities.

References

-

Chen, N., et al. (2010).[8] "Solubility of N-(Phosphonomethyl)iminodiacetic Acid in Different Binary Mixtures." Journal of Chemical & Engineering Data, 55(7), 2613–2615.[8] Link

- Source for the Laser Monitoring Observ

-

Wang, Z., et al. (2009). "Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K." Journal of Chemical & Engineering Data, 54(6), 1945–1946. Link[2]

- Source for sulfonamide solubility trends and Apelbl

-

Zhang, C., et al. (2016). "Solubility and Mixing Thermodynamics Properties of p-Toluenesulfonamide and o-Toluenesulfonamide in Seven Monosolvents." Journal of Chemical & Engineering Data, 61(3), 1230–1238. Link

- Comparative data for structural analogs (arylsulfonamides).

-

Delgado, D.R., et al. (2020).[3] "Thermodynamic analysis and applications of the Abraham solvation parameter model in the study of the solubility of some sulfonamides." Revista Colombiana de Ciencias Químico-Farmacéuticas, 49, 234-255.[3] Link

- Theoretical grounding for solubility prediction models.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. ThermoML:J. Chem. Eng. Data 2010, 55, 7, 2613-2615 [trc.nist.gov]

Commercial Availability & Technical Profile: 4-(3-bromo-benzenesulfonyl)-thiomorpholine

This technical guide provides a comprehensive analysis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine (CAS: 850349-32-5), a critical building block in medicinal chemistry.

A Strategic Guide for Medicinal Chemistry Applications

Executive Summary

4-(3-bromo-benzenesulfonyl)-thiomorpholine is a specialized sulfonamide intermediate utilized primarily in the synthesis of matrix metalloproteinase (MMP) inhibitors, TACE inhibitors, and KCNQ potassium channel modulators. Its structural value lies in its bifunctionality: the thiomorpholine sulfonamide core acts as a stable, lipophilic hydrogen-bond acceptor, while the meta-bromo substituent serves as a versatile handle for downstream palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

While commercially available from specialized building-block vendors, its procurement often presents a "Buy vs. Build" decision for research programs due to variable stock levels. This guide outlines the sourcing landscape, quality specifications, and a validated in-house synthesis protocol.

Chemical Identity & Specifications

Before sourcing, verify the compound against these physicochemical descriptors to ensure database accuracy (e.g., SciFinder, eMolecules).

| Parameter | Specification |

| Chemical Name | 4-(3-bromo-benzenesulfonyl)-thiomorpholine |

| CAS Number | 850349-32-5 |

| Molecular Formula | C₁₀H₁₄BrNO₂S₂ |

| Molecular Weight | 324.26 g/mol |

| Monoisotopic Mass | 322.965 g/mol (⁷⁹Br isotope dominance) |

| Physical State | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, DCM, Chloroform; Low solubility in water |

| Purity Requirement | ≥98% (HPLC) required for Pd-catalyzed coupling to prevent catalyst poisoning by sulfur contaminants.[1][2] |

Commercial Sourcing Strategy

The commercial landscape for CAS 850349-32-5 is tiered. It is not a bulk commodity chemical but a "make-on-demand" or "stock-item" from fine chemical libraries.

Supplier Tiers

-

Primary Stockholders: Companies like MolCore and Chemsigma often list this specific CAS with purities >98% [1].

-

Aggregators: Platforms like eMolecules or MolPort may list the compound, but fulfillment often routes through third-party synthesis labs in Asia or Eastern Europe, extending lead times to 2–4 weeks.

Procurement Decision Matrix

Use the following logic to determine whether to purchase or synthesize the compound.

Figure 1: Decision logic for sourcing 4-(3-bromo-benzenesulfonyl)-thiomorpholine based on availability and precursor accessibility.

Strategic Synthesis: The "Self-Validating" Protocol

If commercial lead times exceed 1 week, in-house synthesis is the superior strategy. The precursors, 3-bromobenzenesulfonyl chloride (CAS 2905-24-0) and thiomorpholine (CAS 123-90-0), are inexpensive commodities available from Sigma-Aldrich, TCI, and others [2, 3].

Reaction Mechanism

The synthesis is a nucleophilic substitution (sulfonylation) where the secondary amine of thiomorpholine attacks the electrophilic sulfur of the sulfonyl chloride.

Reaction Scheme: 3-Br-Ph-SO₂Cl + Thiomorpholine + Base → Product + Base·HCl

Validated Protocol

Scale: 10 mmol (approx. 3.2 g theoretical yield) Time: 4 hours

Reagents:

-

3-Bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol)

-

Thiomorpholine (1.13 g, 11.0 mmol, 1.1 equiv)

-

Triethylamine (Et₃N) (2.1 mL, 15.0 mmol, 1.5 equiv)

-

Dichloromethane (DCM) (50 mL, anhydrous preferred)

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 3-bromobenzenesulfonyl chloride and DCM. Cool to 0°C in an ice bath. Causality: Cooling prevents exotherms and minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).

-

Addition: Mix thiomorpholine and Et₃N in 10 mL DCM. Add this solution dropwise to the flask over 15 minutes. Causality: Slow addition scavenges the HCl byproduct immediately, driving the equilibrium forward.

-

Reaction: Remove ice bath and stir at Room Temperature (RT) for 3 hours.

-

Validation Point (TLC/LCMS): Check TLC (30% EtOAc/Hexane). The sulfonyl chloride spot (high R_f) should disappear. Product will appear as a distinct UV-active spot.

-

Workup:

-

Wash organic layer with 1M HCl (2 x 30 mL) to remove unreacted thiomorpholine and Et₃N.

-

Wash with Sat. NaHCO₃ (2 x 30 mL) to remove any hydrolyzed sulfonic acid.

-

Wash with Brine, dry over MgSO₄, and concentrate in vacuo.

-

-

Purification: The crude solid is usually >95% pure. Recrystallize from Ethanol/Hexane if necessary for cross-coupling applications.

Medicinal Chemistry Applications

This compound is rarely the final drug; it is a scaffold . The 3-bromo position enables the attachment of diverse aryl or heteroaryl groups, while the thiomorpholine ring modulates physicochemical properties (logP, metabolic stability).

Key Therapeutic Areas[3][4][5]

-

TACE Inhibitors (Rheumatoid Arthritis): Thiomorpholine sulfonamides have been identified as potent inhibitors of the TNF-alpha Converting Enzyme (TACE).[3] The thiomorpholine sulfur can be oxidized to sulfoxides/sulfones to fine-tune polarity [4].

-

MMP Inhibitors: The sulfonamide group acts as a zinc-binding group (ZBG) mimic or anchors the molecule in the S1' pocket of Matrix Metalloproteinases [5].

-

KCNQ Channel Openers: Substituted thiomorpholine derivatives are patented as openers for KCNQ potassium channels, relevant in treating epilepsy and neuropathic pain [6].[4]

Derivatization Workflow

The following diagram illustrates how this building block serves as a divergence point in library synthesis.

Figure 2: Synthetic divergence from the core scaffold. The bromine handle allows carbon-carbon or carbon-nitrogen bond formation, while the sulfur atom allows oxidation state modification.

References

-

Cherney, R. J., et al. (2003). "Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates." Bioorganic & Medicinal Chemistry Letters, 13(23), 4209-4212. Retrieved from [Link]

-

Deka, M. J., et al. (2015).[5] "Boron trifluoride etherate mediates an intramolecular hydroalkoxylation/hydrothioalkoxylation... providing thiomorpholines."[5] The Journal of Organic Chemistry, 80(9), 4349-4359. Retrieved from [Link]

- Google Patents. (2011). US8012962B2 - Substituted thiomorpholine derivatives.

Sources

- 1. molcore.com [molcore.com]

- 2. 4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide | C17H20BrN3O3S2 | CID 42890397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8012962B2 - Substituted thiomorpholine derivatives - Google Patents [patents.google.com]

- 5. Thiomorpholine synthesis [organic-chemistry.org]

Methodological & Application

Technical Synthesis Guide: 4-(3-Bromo-benzenesulfonyl)-thiomorpholine

Executive Summary

This application note details the optimized protocol for the synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine . This compound is a sulfonamide scaffold frequently utilized in medicinal chemistry as an intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the meta-bromide handle, or as a core pharmacophore in potassium channel modulators.

The synthesis proceeds via a nucleophilic substitution reaction between thiomorpholine and 3-bromobenzenesulfonyl chloride under basic conditions. This guide prioritizes high purity and yield through controlled addition rates and a specific biphasic workup designed to eliminate unreacted amine and hydrolyzed sulfonyl species.

Chemical Strategy & Mechanism[1]

Retrosynthetic Analysis

The target molecule is disconnected at the sulfonamide bond (

Reaction Workflow Visualization

The following diagram outlines the critical process flow and decision nodes for the synthesis.

Caption: Figure 1. Step-by-step process flow for the synthesis of 4-(3-bromo-benzenesulfonyl)-thiomorpholine, highlighting critical control points.

Safety & Material Handling

Critical Hazard Warning:

-

3-Bromobenzenesulfonyl chloride: Corrosive and moisture-sensitive. Causes severe skin burns and eye damage.[1] Hydrolyzes to form HCl gas and sulfonic acid. Handle in a fume hood.

-

Thiomorpholine: Flammable liquid with a strong, unpleasant stench. Harmful if swallowed or inhaled.

-

Dichloromethane (DCM): Volatile organic solvent. Suspected carcinogen.

PPE Requirements:

-

Nitrile gloves (double-gloving recommended when handling sulfonyl chloride).

-

Chemical splash goggles.

-

Lab coat.

-

Fume hood with active ventilation.

Experimental Protocol

Reagents and Stoichiometry[3]

| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount (Example) | Role |

| Thiomorpholine | 103.19 | 1.0 | 1.03 g (10 mmol) | Nucleophile |

| 3-Bromobenzenesulfonyl chloride | 255.52 | 1.1 | 2.81 g (11 mmol) | Electrophile |

| Triethylamine (Et | 101.19 | 2.0 | 2.02 g (2.8 mL, 20 mmol) | Base (HCl Scavenger) |

| DMAP (Optional) | 122.17 | 0.1 | 0.12 g (1 mmol) | Catalyst |

| Dichloromethane (DCM) | - | - | 50 mL | Solvent |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

-

Purge the flask with Nitrogen (

) or Argon to create an inert atmosphere. -

Add Thiomorpholine (1.0 equiv) and Triethylamine (2.0 equiv) to the flask.

-

Add anhydrous DCM (40 mL) and stir to dissolve.

-

Cool the reaction mixture to 0°C using an ice/water bath.

Step 2: Electrophile Addition

-

Dissolve 3-Bromobenzenesulfonyl chloride (1.1 equiv) in the remaining DCM (10 mL) in a separate vial or addition funnel.

-

Crucial Step: Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 15–20 minutes.

-

Reasoning: Rapid addition causes localized heating, which can lead to hydrolysis of the chloride or decomposition.

-

-

Add DMAP (0.1 equiv) if reaction kinetics are slow (optional).

Step 3: Reaction & Monitoring

-

Allow the mixture to warm naturally to Room Temperature (RT) .

-

Stir for 3–12 hours.

-

Monitor: Check progress via TLC (30% EtOAc in Hexanes).

-

Target: Disappearance of thiomorpholine (stains with Ninhydrin or Iodine) and appearance of a new UV-active spot (

).

-

Step 4: Workup (Purification by Extraction)

-

Quench the reaction by adding 1M HCl (20 mL).

-

Function: Converts excess Triethylamine and unreacted Thiomorpholine into water-soluble salts.

-

-

Transfer to a separatory funnel. Separate the phases.

-

Wash 1 (Acidic): Wash the organic (DCM) layer again with 1M HCl (20 mL).

-

Wash 2 (Basic): Wash the organic layer with saturated NaHCO

solution (20 mL).-

Function: Neutralizes residual acid and removes any 3-bromobenzenesulfonic acid (hydrolysis byproduct).

-

-

Wash 3 (Neutral): Wash with Brine (saturated NaCl, 20 mL).

-

Dry the organic layer over anhydrous Na

SO -

Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Step 5: Final Purification

-

Method A (Recrystallization): If the crude is a solid, recrystallize from hot Ethanol (EtOH) or an EtOH/Water mixture.

-

Method B (Flash Chromatography): If oil or impure, purify via silica gel column.

-

Eluent: Gradient 0%

40% Ethyl Acetate in Hexanes.

-

Analytical Validation

To validate the structure, ensure the following spectral characteristics are met.

Expected NMR Data ( )

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 7.90 - 7.95 | Singlet/Multiplet | 1H | Ar-H (C2, ortho to SO2/Br) | |

| 7.70 - 7.75 | Multiplet | 2H | Ar-H (C4/C6) | |

| 7.40 - 7.50 | Triplet | 1H | Ar-H (C5, meta) | |

| 3.30 - 3.40 | Multiplet | 4H | N-CH | |

| 2.65 - 2.75 | Multiplet | 4H | S-CH |

Note: The thiomorpholine protons appear as two distinct sets of multiplets due to the ring environment. The N-adjacent protons are more deshielded (downfield) by the sulfonamide group.

Mass Spectrometry

-

Method: ESI+ or APCI.

-

Expected Mass:

and

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous; keep system under |

| Impurity: Sulfonic Acid | Incomplete Wash | Ensure the NaHCO |

| Product is Oily | Residual Solvent or Impurity | Dry under high vacuum for 12h. If still oily, use Method B (Column Chromatography). |

| Starting Material Remains | Inactive Reagents | Check quality of Sulfonyl Chloride (should not be a sticky gum). Add 0.1 eq DMAP to catalyze. |

References

-

General Sulfonylation Protocol: "Sulfonamides via Reaction of Amines with Sulfonyl Chlorides." Organic Chemistry Portal. Link

-

Thiomorpholine Handling: "Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence." Org.[5][6] Process Res. Dev. 2022, 26, 8, 2532–2539. Link

-

Reagent Properties (3-Bromobenzenesulfonyl chloride): PubChem Compound Summary for CID 17943. Link

-

Reagent Properties (Thiomorpholine): PubChem Compound Summary for CID 67164. Link

Sources

- 1. m-Bromobenzenesulphonyl chloride | C6H4BrClO2S | CID 17943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Thiomorpholine synthesis [organic-chemistry.org]

Application Note: High-Efficiency Sulfonylation of Thiomorpholine

Abstract

The

Strategic Experimental Design

Mechanistic Basis

The reaction proceeds via a nucleophilic substitution at the sulfur atom (

-

The Challenge: Sulfonyl chlorides are moisture-sensitive (prone to hydrolysis to sulfonic acids) and highly reactive.

-

The Solution: The reaction requires a non-nucleophilic base (to scavenge the HCl byproduct) and an anhydrous solvent system to suppress competitive hydrolysis.

Critical Parameter Optimization

| Parameter | Recommended Choice | Rationale (Causality) |

| Solvent | Dichloromethane (DCM) | Excellent solubility for both reactants and the product. Non-nucleophilic. Low boiling point facilitates easy removal. Alternative: THF or 2-MeTHF for green chemistry compliance. |

| Base | Triethylamine (TEA) | Efficient HCl scavenger ( |

| Temperature | 0 °C | The reaction is exothermic . Initial cooling prevents thermal decomposition of the sulfonyl chloride and minimizes impurity formation. |

| Stoichiometry | 1.0 : 1.1 (Amine:R-SO | A slight excess of sulfonyl chloride drives the reaction to completion. Large excesses are avoided to simplify purification. |

Reaction Scheme & Workflow Visualization

The following diagram illustrates the reaction pathway and the logical flow of the experimental procedure.

Figure 1: Mechanistic pathway for the N-sulfonylation of thiomorpholine.

Standard Operating Procedure (SOP)

Scale: 5.0 mmol (scalable to >100 mmol) Safety: Sulfonyl chlorides are corrosive and lachrymators. Thiomorpholine has a stench.[1] Perform all operations in a fume hood.

Materials Preparation[2][3][4][5][6][7][8]

-

Thiomorpholine: 516 mg (5.0 mmol, 1.0 equiv). MW: 103.19 g/mol . Density: 1.026 g/mL.

-

Sulfonyl Chloride (R-SO

Cl): 5.5 mmol (1.1 equiv). -

Triethylamine (TEA): 1.05 mL (7.5 mmol, 1.5 equiv).

-

Dichloromethane (DCM): 25 mL (anhydrous preferred).

-

4-Dimethylaminopyridine (DMAP): 10 mol% (Optional catalyst for sterically hindered sulfonyl chlorides).

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Cap with a rubber septum and flush with nitrogen (or argon).

-

Solvation: Add Thiomorpholine (5.0 mmol) and DCM (20 mL) via syringe.

-

Base Addition: Add Triethylamine (7.5 mmol) to the stirring solution.

-

Checkpoint: Ensure the solution is homogenous.

-

-

Cooling: Submerge the flask in an ice/water bath (0 °C) . Allow to equilibrate for 10 minutes.

-

Electrophile Addition: Dissolve the Sulfonyl Chloride (5.5 mmol) in the remaining DCM (5 mL). Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Why? Dropwise addition controls the exotherm and prevents localized concentration spikes that could lead to side reactions.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours .

-

Monitoring: Check progress via TLC (typically 30-50% EtOAc/Hexanes) or LCMS. Look for the disappearance of the sulfonyl chloride peak.

-

-

Quench: Once complete, quench the reaction by adding 10 mL of saturated NaHCO

solution . Stir vigorously for 5 minutes.

Purification & Workup Strategy

The workup is designed to leverage the solubility differences between the neutral product and the ionic byproducts (TEA·HCl).

Figure 2: Self-validating workup protocol for isolation of N-sulfonyl thiomorpholines.

Detailed Workup Procedure[4]

-

Transfer the mixture to a separatory funnel.

-

Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL) .

-

Function: Protonates excess thiomorpholine and TEA, moving them to the aqueous layer.

-

-

Base Wash: Wash the organic layer with saturated NaHCO

(1 x 15 mL) .-

Function: Neutralizes any residual acid and removes sulfonic acid byproducts formed by hydrolysis.

-

-

Drying: Wash with Brine (15 mL) , then dry the organic layer over anhydrous Na

SO -

Concentration: Filter off the drying agent and concentrate the filtrate in vacuo (rotary evaporator).

-

Final Purification: Most products solidify upon standing and are of high purity (>95%). If necessary, recrystallize from EtOH/Hexanes or purify via silica gel flash chromatography (Gradient: 0

40% EtOAc in Hexanes).

Characterization & Quality Control

Verify the identity of the synthesized N-sulfonyl thiomorpholine using the following markers:

-

H NMR (CDCl

-

Thiomorpholine Ring Protons: Look for two distinct triplets (or multiplets) integrating to 4H each.

-

ppm: Protons adjacent to Nitrogen (

-

ppm: Protons adjacent to Sulfur (

-

ppm: Protons adjacent to Nitrogen (

-

Aromatic Region: Signals corresponding to the R-group of the sulfonyl chloride.

-

-

LCMS:

-

Expect a molecular ion peak of

. -

Note: Thiomorpholines can sometimes oxidize to sulfoxides (

) or sulfones (

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure DCM is anhydrous. Use fresh R-SO |

| Starting Material Remains | Incomplete Reaction | Add catalytic DMAP (10 mol%). Warm to 35 °C (reflux DCM) if R-SO |

| Product is an Oil (impure) | Residual Solvent/Reagents | Dry under high vacuum for 12h. If oil persists, triturate with cold pentane or diethyl ether to induce crystallization. |

| Extra Spots on TLC | S-Oxidation | Avoid using peroxides or vigorous stirring in air for prolonged periods (though unlikely at RT). |

References

-

Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine.

-

Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cycliz

-

General Procedures for Sulfonyl

- Source: Organic Chemistry Portal.

- Relevance: Standard protocols for sulfonamide synthesis using sulfonyl chlorides.

-

[Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Applic

- Source: Current Topics in Medicinal Chemistry (Bentham Science).

- Relevance: Contextualizes the importance of sulfonamides and thiomorpholines in drug discovery.

-

[Link]

Sources

HPLC purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine

Abstract

This application note details the method development, optimization, and scale-up protocol for the purification of 4-(3-bromo-benzenesulfonyl)-thiomorpholine . As a key intermediate in medicinal chemistry, specifically in the synthesis of metalloproteinase inhibitors and CNS-active agents, high purity (>98%) is critical.[1] This guide addresses the physicochemical challenges of the molecule—specifically its moderate lipophilicity and potential for hydrolytic instability of its precursors—and provides a robust Reverse Phase (RP-HPLC) workflow.[1] We utilize a "Scout-to-Prep" methodology, ensuring seamless transition from analytical quality control (QC) to preparative isolation.[1]

Physicochemical Analysis & Separation Strategy

Successful purification requires understanding the analyte's behavior in solution.[1]

-

Molecule: 4-(3-bromo-benzenesulfonyl)-thiomorpholine[2]

-

Formula: C₁₀H₁₂BrNO₂S₂

-

MW: ~322.24 g/mol [1]

-

Predicted LogP: ~2.1 – 2.5 (Moderate Hydrophobicity)[1]

-

pKa: The sulfonamide nitrogen is fully substituted (tertiary), rendering the molecule neutral across the standard HPLC pH range (2–8).[1] Unlike primary sulfonamides, it will not deprotonate to form an anion at basic pH.[1]

-

Solubility Profile:

Strategic Implication: Since the molecule is neutral and moderately lipophilic, C18 (Octadecylsilane) is the stationary phase of choice.[1] The absence of ionizable groups on the sulfonamide linkage simplifies pH selection; however, the thiomorpholine sulfur and nitrogen atoms can exhibit Lewis basicity.[1] Therefore, an acidic modifier (Formic Acid or TFA) is strictly required to suppress silanol interactions and ensure sharp peak shape.[1]

Experimental Protocol

Reagents and Chemicals[1][4][11][12][13]

-

Solvent A (Aqueous): HPLC-grade Water + 0.1% Formic Acid (FA).[1]

-

Solvent B (Organic): HPLC-grade Acetonitrile (ACN) + 0.1% Formic Acid.[1]

-

Sample Diluent: DMSO (for Prep) or 50:50 Water:ACN (for Analytical).[1]

-

Column:

Analytical Method (QC & Scouting)

Purpose: To assess purity of the crude reaction mixture and define elution retention time.[1]

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 5 µL |

| Column Temp | 40°C |

| Detection | UV at 254 nm (primary), 220 nm (secondary) |

| Gradient | Time (min) | %B |

| 0.00 | |

| 8.00 | |

| 10.00 | |

| 10.10 | |

| 13.00 |

Expected Results:

-

tR ~ 5.5 - 6.5 min: 4-(3-bromo-benzenesulfonyl)-thiomorpholine (Target).[1]

-

tR < 2.0 min: Thiomorpholine (Polar impurity, if excess used).[1]

-

tR ~ 7.0 - 8.0 min: 3-bromobenzenesulfonyl chloride (Starting material, if unhydrolyzed).[1]

-

tR ~ 4.0 min: 3-bromobenzenesulfonic acid (Hydrolysis product).[1]

Preparative Method (Isolation)

Purpose: To isolate the target compound from 500 mg of crude mixture.[1]

Scale-Up Calculation:

Using the formula

-

Sample Prep: Dissolve 500 mg crude in 2.5 mL DMSO. Filter through 0.45 µm PTFE syringe filter.[1]

-

Injection: 500 µL per run (5 runs total).

-

Flow Rate: 20 mL/min.[1]

-

Gradient Strategy: "Focused Gradient." Based on analytical tR, the compound elutes around 60-70% B.[1] We shallow the gradient at this point to maximize resolution.

| Time (min) | % Solvent B | Event |

| 0.0 | 10 | Initial Hold |

| 1.0 | 10 | Load Sample |

| 2.0 | 40 | Ramp to Start of Window |

| 12.0 | 80 | Focused Purification Window |

| 13.0 | 95 | Wash Impurities |

| 15.0 | 95 | Hold Wash |

| 15.1 | 10 | Re-equilibrate |

Workflow Visualization

The following diagram illustrates the logical flow from synthesis to pure isolate, including decision nodes for method adjustment.

Caption: Figure 1. End-to-end purification workflow for 4-(3-bromo-benzenesulfonyl)-thiomorpholine, detailing decision gates for method optimization and purity validation.

Troubleshooting & Scientific Rationale

Peak Tailing

-

Observation: The target peak exhibits a tailing factor > 1.5.

-

Causality: Interaction between the thiomorpholine nitrogen/sulfur and residual silanols on the silica support.[1]

-

Solution: Increase the ionic strength or acidity of the mobile phase.[1] Switch from 0.1% Formic Acid to 0.1% Trifluoroacetic Acid (TFA) . TFA forms ion pairs with positively charged amines, masking silanol interactions.[1] Note: TFA suppresses MS signal; use only if UV detection is primary.[1]

"Ghost" Peaks (Carryover)

-

Observation: Peaks appearing in blank injections.[1]

-

Causality: The sulfonamide moiety can be "sticky" on stainless steel or rotor seals due to its hydrophobic nature.[1]

-

Solution: Implement a Needle Wash step using 90% ACN / 10% Water between injections.[1] Ensure the column is washed with 95% B for at least 3 column volumes at the end of every run.[1]

Solubility Issues in Prep

-

Observation: Precipitation in the injector loop or at the head of the column.

-

Causality: "Solvent Shock" when the DMSO sample plug hits the high-aqueous initial mobile phase (10% B).[1]

-

Solution: "Sandwich Injection" technique.[1] Aspirate a small plug of 50:50 solvent before and after the sample plug.[1] Alternatively, increase the initial organic concentration to 15-20% B, provided the target does not elute immediately (retention factor

).[1]

References

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on HPLC theory and gradient elution). [1]

-

Agilent Technologies. (2020).[1] Strategies for Method Development in RP-HPLC. Application Note 5990-xxxx.[1] (General guide for C18 method development).

-

PubChem. (2023).[1] Compound Summary: Sulfonamides. National Library of Medicine.[1] (Used for physicochemical property estimation).[1][2][12]

-

Waters Corporation. (2021).[1] OBD Prep Column Technology: Scalability from Analytical to Prep. White Paper. (Basis for scale-up calculations).

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. 4-((3-Bromo-4-methylphenyl)sulfonyl)morpholine | C11H14BrNO3S | CID 7213309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. mdpi.com [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. US3461168A - Synthesis of bromothiophenols - Google Patents [patents.google.com]

- 10. Benzenesulfonyl chloride, 4-bromo- | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]